molecular formula C16H16N2O5S2 B1684403 ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate CAS No. 1015064-87-5

ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate

Cat. No. B1684403
M. Wt: 380.4 g/mol
InChI Key: AMCAPQWQGFPEIV-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The presence of the dithiolo[4,3-b]pyrrol-6-yl group suggests that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group attached to a dithiolo[4,3-b]pyrrol-6-yl moiety. The 2,4-dimethoxyphenyl group would likely contribute to the compound’s overall polarity and could influence its solubility and reactivity .


Chemical Reactions Analysis

As a carbamate derivative, this compound could potentially undergo reactions typical of carbamates, such as hydrolysis. The dithiolo[4,3-b]pyrrol-6-yl group might also participate in various chemical reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carbamate and dithiolo[4,3-b]pyrrol-6-yl groups) would influence properties like solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could explore its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Studies could also investigate its physical and chemical properties in more detail, or develop new methods for its synthesis .

properties

IUPAC Name

ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-4-23-16(20)17-13-14-11(8-24-25-14)18(15(13)19)10-6-5-9(21-2)7-12(10)22-3/h5-8H,4H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCAPQWQGFPEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C2C(=CSS2)N(C1=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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